Cevipabulin succinate

Description

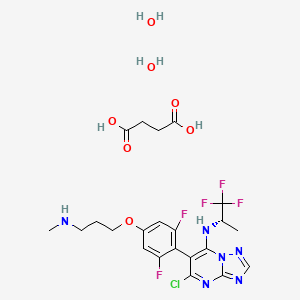

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

852954-81-5 |

|---|---|

Molecular Formula |

C22H28ClF5N6O7 |

Molecular Weight |

618.9 g/mol |

IUPAC Name |

butanedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine;dihydrate |

InChI |

InChI=1S/C18H18ClF5N6O.C4H6O4.2H2O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8;;/h6-9,25,28H,3-5H2,1-2H3;1-2H2,(H,5,6)(H,7,8);2*1H2/t9-;;;/m0.../s1 |

InChI Key |

FWNIBMRSBSSPNP-DXYFNVQQSA-N |

SMILES |

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O.O.O |

Isomeric SMILES |

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O.O.O |

Canonical SMILES |

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O.O.O |

Synonyms |

5-chloro-6-(2,6-difluoro-4-(3-(methylamino)propoxy)phenyl)-N-(1,1,1-trifluoropropan-2-yl)-(1,2,4)triazolo(1,5-a)pyrimidin-7-amine cevipabulin CNDR-51533 CNDR-51657 TTI-237 |

Origin of Product |

United States |

Elucidation of Cevipabulin Succinate S Mechanistic Action on Tubulin Dynamics

Early Investigations into Tubulin Binding Characteristics

Initial studies into cevipabulin's properties revealed a compound with a paradoxical nature, exhibiting characteristics of both microtubule-stabilizing and -destabilizing agents. nih.govresearchgate.net

Competitive binding assays were instrumental in the early characterization of cevipabulin's interaction with tubulin. These experiments demonstrated that cevipabulin (B1684092) actively competes with and inhibits the binding of radiolabeled vinblastine (B1199706) to tubulin dimers. portico.orgbiorxiv.orgnih.gov This finding strongly suggested that cevipabulin interacts with the vinca (B1221190) alkaloid binding site on the β-tubulin subunit. portico.orgbiorxiv.org Conversely, cevipabulin did not show any competitive binding with paclitaxel (B517696), indicating that it does not bind to the taxane (B156437) site. portico.orgbiorxiv.orgnih.gov Furthermore, it was established that cevipabulin does not interact with the colchicine (B1669291) binding site. portico.org While these results confirmed cevipabulin's affinity for the vinca domain, it was initially unclear whether the binding was directly at the same site as vinblastine or at an allosteric site that influences vinblastine binding. portico.org A study using a fluorescently labeled vinblastine analog, BODIPY-Vinblastine, determined the IC50 value for cevipabulin in a competitive binding assay. biorxiv.org

| Compound | Binding Target | Competitive Ligand | IC50 (μM) | Reference |

|---|---|---|---|---|

| Cevipabulin | Tubulin | BODIPY-Vinblastine | 0.3256 ± 0.086 | biorxiv.org |

Despite binding at the vinca site, which is typically associated with microtubule destabilization, initial in vitro assays revealed that cevipabulin promotes tubulin polymerization. portico.orgbiorxiv.orgnih.gov This effect is more characteristic of taxane-site ligands, which are known microtubule stabilizers. portico.orgnih.govresearchgate.net At substoichiometric concentrations, cevipabulin was observed to enhance the polymerization of tubulin and could even induce the polymerization of highly purified tubulin in the absence of guanosine (B1672433) triphosphate (GTP). portico.org This paradoxical behavior, inhibiting vinblastine binding while promoting tubulin polymerization, set cevipabulin apart from conventional microtubule inhibitors and spurred further investigation into its complex mechanism. portico.orgnih.gov The compound was found to induce the formation of abnormal tubulin protofilaments that subsequently aggregate into irregular structures. researchgate.netnih.gov

Competitive Binding Profile with Vinblastine at the Vinca Alkaloid Site

Molecular Effects on Tubulin Stability and Degradation Pathways

The conformational shifts and altered nucleotide dynamics induced by Cevipabulin succinate (B1194679) culminate in the destabilization and eventual degradation of the tubulin protein itself.

Induction of Tubulin Destabilization and Proteasomal Degradation

The destabilized and unfolded tubulin is then recognized by cellular housekeeping machinery and targeted for destruction. biorxiv.org Research has confirmed that Cevipabulin-induced tubulin degradation occurs through a proteasome-dependent pathway. nih.govresearchgate.netbiorxiv.org The use of proteasome inhibitors, such as MG132, and ubiquitin-activating enzyme E1 inhibitors, like PYR-41, has been shown to block the degradation of tubulin in cells treated with Cevipabulin or its analogs, confirming the involvement of the ubiquitin-proteasome system. biorxiv.orgresearchgate.net

Table 1: Effect of Cevipabulin Succinate on Tubulin Protein Levels in Various Cell Lines This table summarizes immunoblotting results from studies investigating the impact of Cevipabulin on α- and β-tubulin protein levels after 16 hours of treatment.

| Cell Line | Concentration of Cevipabulin | Observed Effect on Tubulin Levels | Source |

|---|---|---|---|

| HeLa | Indicated Concentrations | Decrease in both α- and β-tubulin | nih.gov, biorxiv.org |

| Hct116 | Indicated Concentrations | Decrease in both α- and β-tubulin | nih.gov, biorxiv.org |

| H460 | Indicated Concentrations | Decrease in both α- and β-tubulin | nih.gov |

| SU-DHL-6 | Indicated Concentrations | Decrease in both α- and β-tubulin | nih.gov |

Role of the Novel α-Tubulin Binding Site in Mediating Tubulin Degradation

The degradation of tubulin is a direct consequence of Cevipabulin binding to the novel seventh site on α-tubulin. nih.govnih.govnih.govbiorxiv.org This site's proximity to the structurally critical, nonexchangeable GTP is the key to its unique function. nih.govbiorxiv.org Unlike ligands that bind to other sites on tubulin, which primarily modulate microtubule polymerization or depolymerization, Cevipabulin's interaction at the seventh site initiates a cascade leading to the protein's destruction. nih.govnih.govresearchgate.net

The essential role of this binding site has been confirmed through biochemical assays and site-directed mutagenesis. nih.govnih.gov For instance, experiments have shown that while Cevipabulin still binds to the vinblastine site, its ability to induce tubulin degradation is compromised in tubulin with a Y224G mutation in the α-subunit, which is located at the seventh site. nih.govnih.govresearchgate.net This demonstrates that the binding at this specific, novel site is not merely an incidental interaction but is functionally responsible for the tubulin degradation effect. nih.govnih.gov

Cellular Effects and Impact on Microtubule Organization

The dual-binding mechanism of this compound results in a unique and disruptive impact on the cellular microtubule network, which is distinct from that of classic microtubule-stabilizing or -destabilizing agents.

Modulation of Microtubule Aggregation and Protofilament Formation

Cevipabulin induces an unusual cellular phenotype characterized by the formation of irregular tubulin aggregates. nih.govbiorxiv.orgresearchgate.net This is a direct result of its interactive effect from binding to both the vinblastine and the seventh sites. nih.govresearchgate.net

The binding at the vinblastine site enhances longitudinal contacts between tubulin dimers, promoting their polymerization into linear protofilaments. researchgate.netbiorxiv.orgresearchgate.net However, the simultaneous binding at the seventh site and the resulting conformational changes prevent these protofilaments from associating laterally to form complete, cylindrical microtubules. researchgate.netbiorxiv.orgresearchgate.net The outcome is the formation of abnormal, unclosed tubulin protofilaments that subsequently tangle and aggregate within the cell cytoplasm. nih.govresearchgate.netbiorxiv.orgresearchgate.net This previously undefined tubulin morphology has been confirmed by immunofluorescence and transmission electron microscopy, highlighting a novel mechanism of disrupting the microtubule cytoskeleton. nih.gov

Impact on Cell Cycle Progression, including G2/M Arrest and Sub-G1 Nuclei Formation

This compound demonstrates a concentration-dependent impact on cell cycle progression. medchemexpress.com At higher concentrations (above 50 nM), it induces a significant block in the G2/M phase of the cell cycle. medchemexpress.com This arrest is a common feature of many antimitotic agents and is a direct consequence of the disruption of microtubule dynamics, which prevents the proper formation and function of the mitotic spindle required for cell division. nih.govwikipedia.org

Conversely, at lower concentrations (20-40 nM), cevipabulin treatment leads to the appearance of a sub-G1 peak in flow cytometry analysis. medchemexpress.com This sub-G1 population is indicative of cells containing fragmented DNA, a hallmark of apoptosis. researchgate.netarchivesofmedicalscience.com The emergence of sub-G1 nuclei suggests that at these lower concentrations, the cells may bypass a full mitotic arrest and instead are driven directly into an apoptotic pathway. nih.gov This dual effect, causing G2/M arrest at higher doses and inducing apoptosis at lower doses, highlights the complex cellular response to cevipabulin.

The table below summarizes the concentration-dependent effects of cevipabulin on the cell cycle:

| Concentration Range | Primary Effect on Cell Cycle |

|---|---|

| > 50 nM | Strong G2/M Arrest medchemexpress.com |

| 20-40 nM | Formation of Sub-G1 Nuclei (Apoptosis) medchemexpress.com |

Induction of Apoptosis in Preclinical Cellular Models

This compound has been shown to be a potent inducer of apoptosis in various preclinical cancer cell models. The cytotoxic activity of cevipabulin, measured by IC50 values, falls within the nanomolar range across several human tumor cell lines, including those derived from ovarian, breast, prostate, and cervical cancers. medchemexpress.com

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. nih.gov In the case of cevipabulin, the apoptotic response is closely linked to its disruption of microtubule function. The inability of the cell to properly segregate chromosomes due to a defective mitotic spindle can trigger signaling pathways that lead to programmed cell death. wikipedia.org The presence of sub-G1 nuclei following cevipabulin treatment provides direct evidence of this apoptotic induction. medchemexpress.com

The following table presents the IC50 values of cevipabulin in various human cancer cell lines, demonstrating its potent cytotoxic and pro-apoptotic activity.

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| SK-OV-3 | Ovarian | 24 ± 8 medchemexpress.com |

| MDA-MB-435 | Breast | 21 ± 4 medchemexpress.com |

| MDA-MB-468 | Breast | 18 ± 6 medchemexpress.com |

| LNCaP | Prostate | 22 ± 7 medchemexpress.com |

| HeLa | Cervical | 40 medchemexpress.com |

Observation of Mitotic Spindle Perturbations and Subsequent Multinuclear Cell Formation

A notable consequence of cevipabulin's action at low concentrations is the perturbation of the mitotic spindle without causing a complete mitotic block. The mitotic spindle is a complex and dynamic structure composed of microtubules, essential for the accurate segregation of chromosomes during cell division. icts.res.in Disruption of its formation or function can lead to severe errors in mitosis. biorxiv.org

Treatment with low concentrations of cevipabulin leads to the formation of defective mitotic spindles. Instead of arresting in mitosis, cells treated with these low doses often exit mitosis abnormally. This aberrant mitotic exit can result in the formation of multinuclear cells in the subsequent G1 phase of the cell cycle. This phenomenon underscores the critical role of proper microtubule dynamics in ensuring the fidelity of cell division and highlights a specific mechanistic outcome of cevipabulin's unique interference with tubulin polymerization.

Preclinical Pharmacological Activity and Efficacy of Cevipabulin Succinate

In Vitro Antitumor Activity in Diverse Cancer Cell Lines

Cevipabulin (B1684092) has shown potent cytotoxic activity across a range of human tumor cell lines, underscoring its potential as a broad-spectrum anticancer agent.

Assessment of Potency Across a Range of Tumor Cell Lines

Cevipabulin has demonstrated significant growth inhibition in various human tumor cell lines. portico.org The compound's potency, as measured by the half-maximal inhibitory concentration (IC50), falls within the nanomolar range for several cancer types. medchemexpress.comcancer-research-network.com Specifically, IC50 values of 18 to 40 nM have been recorded for its cytotoxic effects in human tumor cell lines. medchemexpress.comabmole.com

In a panel of human cancer cell lines, cevipabulin exhibited the following IC50 values:

Ovarian Cancer (SK-OV-3): 24 ± 8 nM medchemexpress.commedchemexpress.cn

Breast Cancer (MDA-MB-435): 21 ± 4 nM medchemexpress.commedchemexpress.cn

Breast Cancer (MDA-MB-468): 18 ± 6 nM medchemexpress.commedchemexpress.cn

Prostate Cancer (LNCaP): 22 ± 7 nM medchemexpress.commedchemexpress.cn

Cervical Cancer (HeLa): 40 nM medchemexpress.commedchemexpress.cn

At lower concentrations (20-40 nM), cevipabulin was observed to induce the formation of sub-G1 nuclei, while concentrations above 50 nM led to a pronounced G2-M cell cycle arrest. medchemexpress.comcancer-research-network.com

Comparative Efficacy Analysis with Established Microtubule Modulators

Cevipabulin's mechanism of action distinguishes it from other microtubule modulators. While it inhibits the binding of vinblastine (B1199706) to tubulin, it does not compete with colchicine (B1669291) or paclitaxel (B517696) for their respective binding sites. portico.org Interestingly, although it appears to bind at the vinca-binding site, its functional effect more closely resembles that of taxanes, as it promotes the polymerization of tubulin. ncats.ioresearchgate.netnih.gov This dual characteristic suggests a unique mode of interaction with the microtubule system. researchgate.netnih.gov In vitro studies have shown that cevipabulin can induce the aggregation of microtubule protein and purified tubulin, an effect similar to docetaxel. portico.org

Activity Against Drug-Resistant Cancer Cell Lines

A significant aspect of cevipabulin's preclinical profile is its activity against cancer cell lines that have developed resistance to other microtubule-targeting agents. portico.orgnih.gov The compound has shown efficacy in tumors resistant to both paclitaxel and vincristine (B1662923). portico.orgresearchgate.netnih.gov In a cell line with high expression of P-glycoprotein (P-gp), a transporter associated with multidrug resistance, the IC50 of cevipabulin increased by only 25-fold. In contrast, the IC50 values for paclitaxel and vincristine in the same cell line increased by 806-fold and 925-fold, respectively. This indicates that cevipabulin is a weak substrate for P-gp and may be effective in treating tumors that have acquired resistance through this mechanism.

In Vivo Antitumor Efficacy in Non-Human Animal Models

Cevipabulin has demonstrated significant antitumor activity in various animal models, supporting its potential for clinical development.

Evaluation in Murine Xenograft Models of Human Malignancies

Cevipabulin has shown good antitumor activity in nude mouse xenograft models of human cancers when administered either intravenously or orally. portico.org It has been found to be active against several human tumor xenografts, including some that are resistant to paclitaxel. portico.org Specific examples of its in vivo efficacy include activity in models of LoVo human colon carcinoma and U87-MG human glioblastoma. abmole.com In a human glioblastoma U-87 MG xenograft model, oral administration of cevipabulin resulted in significant inhibition of tumor growth. portico.org Furthermore, it has been shown to reduce tumor growth in a LoVo colon adenocarcinoma mouse xenograft model. caymanchem.com

Characterization of Dose-Dependent Antitumor Responses in Preclinical Settings

The antitumor effects of cevipabulin in preclinical models are dose-dependent. portico.orgmedchemexpress.comcancer-research-network.com In studies using mice, complete tumor growth inhibition was achieved at doses of 15 and 20 mg/kg. portico.org The average minimum effective dose (MED) across several xenograft models with different dosing schedules was determined to be between 11-13 mg/kg for both intravenous and oral administration. portico.org In the most sensitive models, an MED of approximately 2.5 mg/kg was observed. portico.org For instance, in a human glioblastoma U-87 MG xenograft model, significant tumor growth inhibition was seen with oral doses of 10, 25, and 50 mg/kg. portico.org

Methodological Considerations for Animal Model Selection in Cevipabulin Succinate (B1194679) Research

The selection of appropriate animal models is a critical step in the preclinical evaluation of any new therapeutic agent. In the case of Cevipabulin succinate (formerly known as TTI-237), the choice of animal models has been guided by the need to assess its antitumor activity across a range of human cancers, including those that exhibit resistance to standard-of-care chemotherapies. The primary models utilized in the preclinical assessment of Cevipabulin have been human tumor xenografts in immunocompromised mice.

Human Tumor Xenograft Models in Immunocompromised Mice:

The principal in vivo models used to evaluate the efficacy of this compound have been xenografts, where human cancer cell lines are implanted into immunodeficient mice, typically nude mice. This approach allows for the study of the drug's effect on human tumors in a living system. The selection of specific human cancer cell lines for these xenograft models is a key methodological consideration, driven by the desire to test the compound's efficacy against various tumor types and to explore its activity in clinically relevant scenarios, such as drug-resistant cancers.

Rationale for Specific Xenograft Model Selection:

Representation of Common and Aggressive Cancers: Cell lines from common and aggressive human cancers were selected to establish the broad-spectrum potential of Cevipabulin.

LoVo Human Colon Carcinoma: The LoVo cell line, derived from a patient with colorectal adenocarcinoma, is a well-established model in cancer research. altogenlabs.com Its use allows for the evaluation of a new compound's efficacy in a common gastrointestinal malignancy. LoVo xenografts are valuable for studying tumor growth and the molecular drivers of metastasis. altogenlabs.com

U87-MG Human Glioblastoma: Glioblastoma is a highly aggressive and difficult-to-treat primary brain tumor. The U87-MG cell line is a widely used model for glioblastoma research. altogenlabs.com Although it has some limitations in fully replicating the invasive nature of human glioblastomas, it serves as a reliable model for assessing the activity of new therapeutic agents against this challenging cancer. altogenlabs.comresearchgate.netcambridge.org

Evaluation in Drug-Resistant Cancers: A significant focus of Cevipabulin's preclinical development was its potential to overcome resistance to existing microtubule-targeting agents. This was a critical factor in the selection of specific animal models.

P-glycoprotein (P-gp) Overexpressing Models: Resistance to taxanes and Vinca (B1221190) alkaloids is often mediated by the overexpression of the P-glycoprotein (P-gp) drug efflux pump. To test Cevipabulin's efficacy in this context, xenograft models using cell lines known to overexpress P-gp were chosen.

DLD-1 and HCT-15 Human Colon Adenocarcinoma: These cell lines are known to be resistant to paclitaxel and vincristine due to P-gp overexpression. The demonstration of Cevipabulin's activity in xenografts of these cell lines was a key finding, suggesting a potential advantage over existing therapies.

The use of these specific xenograft models has provided crucial data on the in vivo antitumor activity of this compound, demonstrating its efficacy in both sensitive and drug-resistant human cancer models.

Detailed Research Findings from Preclinical Animal Studies:

Preclinical studies have demonstrated the in vivo antitumor activity of this compound when administered intravenously or orally in several nude mouse xenograft models of human cancer.

In a study involving athymic mice with established LoVo human colon adenocarcinoma tumors, Cevipabulin, administered intravenously, showed dose-dependent antitumor activity. Similarly, in a human glioblastoma U-87 MG xenograft model, orally administered Cevipabulin resulted in significant inhibition of tumor growth at various dose levels.

Furthermore, Cevipabulin exhibited modest activity in more resistant xenograft models, such as human colon adenocarcinoma DLD-1 and HCT-15, which are known to be resistant to paclitaxel and vincristine.

Below are interactive data tables summarizing the preclinical efficacy of this compound in selected animal models.

Table 1: In Vivo Efficacy of Intravenously Administered this compound in LoVo Human Colon Adenocarcinoma Xenograft Model

| Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition |

| 15 | Every 4 days for 4 cycles | Good antitumor activity |

| 20 | Every 4 days for 4 cycles | Good antitumor activity |

Table 2: In Vivo Efficacy of Orally Administered this compound in U-87 MG Human Glioblastoma Xenograft Model

| Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition |

| 10 | Days 0 and 7 | Significant inhibition |

| 25 | Days 0 and 7 | Significant inhibition |

| 50 | Days 0 and 7 | Significant inhibition |

Table 3: In Vivo Efficacy of Intravenously Administered this compound in Resistant Human Colon Adenocarcinoma Xenograft Models

| Xenograft Model | Dose (mg/kg) | Dosing Schedule | T/C (%)* |

| DLD-1 | 15 | Days 1, 5, and 9 | ~50% |

| HCT-15 | 20 | Days 1, 8, and 15 | ~50% |

*T/C (%) refers to the ratio of the median tumor volume of the treated group to the median tumor volume of the control group, expressed as a percentage. A lower T/C value indicates greater antitumor activity.

Structure Activity Relationships Sar and Chemical Biology of Cevipabulin Succinate

Research into Synthetic Methodologies for Cevipabulin (B1684092) and its Analogs

The synthesis of Cevipabulin and its analogs is rooted in the broader field of triazolopyrimidine chemistry. The core structure, nih.govresearchgate.netacs.orgtriazolo[1,5-a]pyrimidine, is a versatile heterocyclic scaffold. upi.edunih.gov General synthetic strategies for this class of compounds often involve the cyclocondensation of 3-amino-1,2,4-triazole with 1,3-dicarbonyl compounds or their equivalents. nih.gov Other established methods include the Dimroth rearrangement of isomeric nih.govresearchgate.netacs.orgtriazolo[4,3-a]pyrimidines and the annulation of a triazole ring onto a pyrimidine (B1678525) precursor. nih.govbenthamdirect.com

More specifically, the synthesis of the highly substituted triazolopyrimidines, characteristic of Cevipabulin, involves a multi-step process. A key intermediate in the synthesis of many analogs is a di-chlorinated triazolopyrimidine core, such as 5,7-dichloro-6-(2,4,6-trifluorophenyl)- nih.govresearchgate.netacs.orgtriazolo[1,5-a]pyrimidine. nih.gov This intermediate is typically formed by heating 3-amino-1,2,4-triazole with a substituted malonate derivative. nih.gov

Subsequent modifications allow for the introduction of diverse functionalities. Research has shown that treating a 5-chloro-N-fluoroalkyl nih.govresearchgate.netacs.orgtriazolo[1,5-a]pyrimidin-7-amine derivative with various nucleophiles like alcohols, thiols, or amines is an effective method for generating a library of analogs. acs.orgnih.gov This approach facilitates the systematic exploration of structure-activity relationships by allowing for the introduction of different side chains at key positions. For instance, the synthesis of Cevipabulin itself involves the sequential displacement of the chloro groups to install the required amine substituents at the C5 and C7 positions of the triazolopyrimidine ring.

Researchers have also synthesized specific analogs to probe the mechanism of action. For example, two key analogs were synthesized to understand the requirements for tubulin degradation: compound 1, which lacks the N-substituted side chain of Cevipabulin, and compound 2, where the trifluoropropanyl group of compound 1 is replaced by an azabicyclo moiety. nih.govbiorxiv.orgresearchgate.net The development of efficient, and sometimes one-pot, multi-component reactions continues to be an area of interest for producing novel triazolopyrimidine derivatives for biological screening. japsonline.com

Table 1: Key Synthetic Strategies for Triazolopyrimidine Derivatives

| Strategy | Description | Reference |

|---|---|---|

| Cyclocondensation | Reaction of a 3-aminotriazole with a 1,3-dicarbonyl or α,β-unsaturated carbonyl compound. A common and foundational method. | nih.gov |

| Dimroth Rearrangement | Conversion of a nih.govresearchgate.netacs.orgtriazolo[4,3-a]pyrimidine isomer into the more stable nih.govresearchgate.netacs.orgtriazolo[1,5-a]pyrimidine core. | nih.govbenthamdirect.com |

| Sequential Nucleophilic Substitution | Starting with a di-chloro triazolopyrimidine intermediate, chloro groups are sequentially replaced by amines, alcohols, or thiols to build the final complex molecule. | acs.orgnih.gov |

| Multi-component Reactions | One-pot reactions combining three or more starting materials to efficiently generate complex triazolopyrimidine structures. | japsonline.com |

Systematic Exploration of Triazolopyrimidine Derivatives as Antimitotic Agents

The discovery of nih.govresearchgate.netacs.orgtriazolo[1,5-a]pyrimidines as potent antimitotic agents originated from the screening of compound libraries. acs.org These synthetic compounds were found to interfere with microtubule dynamics through a unique mechanism: they promote the polymerization of tubulin in vitro but, unlike taxanes, they inhibit the binding of vinca (B1221190) alkaloids to their site on β-tubulin. acs.orgnih.gov This novel mechanism spurred a systematic exploration of the structure-activity relationships (SAR) to optimize their anticancer activity.

Comprehensive SAR studies established clear requirements for high potency. nih.gov These investigations revealed the critical nature of substituents at several positions on the scaffold:

Position C5: A (1S)-2,2,2-trifluoro-1-methylethylamino group or a less complex 2,2,2-trifluoroethylamino group is required for potent activity. nih.gov

Position C6: The phenyl ring at this position requires fluoro atoms at both ortho positions for optimal activity. nih.gov

Para-position of the C6 Phenyl Ring: The highest activity is achieved with an oxygen linkage to a three-carbon chain, which is terminated by an alkylamino or hydroxyl group. acs.orgnih.gov

Further exploration led to the classification of these derivatives into two main groups based on their cellular effects. nih.gov

Class I compounds produce a standard, concentration-dependent increase in stable microtubules without affecting total tubulin levels. nih.govresearchgate.net

Class II compounds , which include Cevipabulin, also stabilize microtubules but additionally cause a proteasome-dependent degradation of tubulin, often resulting in a bell-shaped concentration-response curve for microtubule stabilization markers. nih.govresearchgate.net

The nature of the substituent at the para position of the C6 phenyl ring is a key determinant of this classification, with alkoxy side chains often leading to the Class II (degradation) phenotype. nih.govresearchgate.net Other related series, such as 2,7-diaryl- nih.govresearchgate.netacs.orgtriazolo[1,5-a]pyrimidines, have also been explored as tubulin polymerization inhibitors, sometimes incorporating a 3,4,5-trimethoxyphenyl moiety, a feature common in other classes of tubulin inhibitors like combretastatin (B1194345) A-4. mdpi.comresearchgate.netmdpi.com

Table 2: Summary of Structure-Activity Relationship (SAR) for Antimitotic Triazolopyrimidines

| Position | Optimal Moiety/Feature | Impact on Activity | Reference |

|---|---|---|---|

| C5 | (1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino | Essential for high potency | nih.gov |

| C6 Phenyl Ring | Fluoro substituents at both ortho positions | Crucial for optimal activity | nih.gov |

| C6 Phenyl Ring (para) | Oxygen linker with a three-methylene unit, terminated by an alkylamino or hydroxy group | Best activity; influences degradation properties (Class I vs. Class II) | acs.orgnih.gov |

| C7 | Lipophilic, aliphatic amine | Contributes to Class I activity | researchgate.net |

| C7 | (S)-1,1,1-trifluoropropan-2-amine (as in Cevipabulin) | Appears to play a role in the tubulin degradation properties of Class II compounds | acs.org |

Identification of Critical Structural Moieties for Tubulin Interaction and Degradation

The unique biological activity of Cevipabulin stems from its interaction with two distinct binding sites on the tubulin heterodimer. nih.govresearchgate.netbiorxiv.org While it was known to bind at the vinblastine (B1199706) site on β-tubulin, crystallographic studies revealed a second, novel binding site on α-tubulin, now referred to as the "seventh site". nih.govnih.govresearchgate.net This dual-site binding explains the compound's mixed properties of promoting tubulin polymerization while also inducing tubulin degradation. tandfonline.comsmolecule.com

The interaction at the seventh site on α-tubulin is directly responsible for the tubulin degradation effect. nih.govresearchgate.netresearchgate.net When Cevipabulin binds here, it physically pushes the αT5 loop of the protein outward. nih.gov This conformational change destabilizes the binding of the non-exchangeable GTP molecule within α-tubulin, causing its release, which in turn leads to tubulin destabilization, unfolding, and subsequent degradation by the proteasome. nih.govresearchgate.netresearchgate.net

Structure-activity relationship studies have been crucial in pinpointing the specific molecular fragments that dictate whether a triazolopyrimidine derivative will simply stabilize microtubules (Class I) or also induce their degradation (Class II).

The C6 Phenyl Substituent: The side chain at the para position of the phenyl ring at C6 is a primary determinant. An alkoxy side chain, as seen in Cevipabulin, is strongly associated with the Class II phenotype (tubulin degradation). nih.govresearchgate.net In contrast, replacing this flexible alkoxy group with a more rigid, electron-withdrawing alkyne linkage often converts the molecule to a Class I agent that does not cause tubulin loss. acs.org

The C7 Amine Fragment: The amine substituent at C7 also plays a critical role. The (S)-1,1,1-trifluoropropan-2-amine found in some Class II compounds, including congeners of Cevipabulin, appears to be a key contributor to the tubulin degradation properties. acs.org

The Triazolopyrimidine Core and C5 Substituent: The core heterocycle and the fluorinated amino group at C5 are essential for anchoring the molecule correctly within the binding pockets, particularly the vinblastine site, enabling its primary antimitotic activity. nih.gov

Table 3: Comparison of Class I and Class II Triazolopyrimidine Derivatives

| Feature | Class I Derivatives | Class II Derivatives (e.g., Cevipabulin) | Reference |

|---|---|---|---|

| Primary Cellular Effect | Increase in stable microtubule mass | Increase in stable microtubules AND proteasome-dependent tubulin degradation | nih.govresearchgate.net |

| Concentration-Response | Linear, dose-dependent increase in MT stabilization markers | Bell-shaped dose-response for MT stabilization markers | nih.govresearchgate.net |

| Key C6-para Moiety | Often an electron-withdrawing group (e.g., fluorine) or a rigid alkyne linkage | Often a flexible alkoxy side chain | nih.govresearchgate.netacs.org |

| Key C7 Moiety | Typically a lipophilic, aliphatic amine | (S)-1,1,1-trifluoropropan-2-amine is implicated in degradation | researchgate.netacs.org |

| Tubulin Binding | Interact with the vinca site on β-tubulin | Interact with both the vinca site (β-tubulin) and the seventh site (α-tubulin) | nih.gov |

Development and Application of Photoactivatable Probes for Mechanistic Studies of Triazolopyrimidines

To definitively identify the binding partners of triazolopyrimidine derivatives and elucidate their complex mechanism of action, researchers have developed photoactivatable probes. researchgate.net These chemical tools, also known as caged probes, are inert until activated by a flash of light, typically UV light. wikipedia.org This activation allows for precise temporal and spatial control over the molecule's reactivity, enabling it to form a covalent bond with its direct binding target. researchgate.netwikipedia.org

For the study of triazolopyrimidines, photoactivatable congeners were designed and synthesized with the goal of identifying candidate probes for photoaffinity labeling (PAL) experiments. researchgate.net The key design feature of these probes is the incorporation of a photo-reactive diazirine ring. researchgate.net This small, three-membered ring is relatively stable in the dark but, upon UV irradiation, it releases nitrogen gas to generate a highly reactive carbene, which can then irreversibly bind to nearby amino acid residues of the target protein. researchgate.net

The diazirine moiety was typically installed within the amine substituent at the C7 position of the triazolopyrimidine heterocycle. researchgate.net The resulting probes were evaluated in cellular assays to ensure they retained the biological activity of the parent compounds, with different probes identified that could either promote microtubule stabilization or disrupt microtubule integrity, mirroring the properties of Class I and Class II compounds. researchgate.netlookchem.com

The application of these probes in PAL experiments follows a distinct workflow:

Incubation: The probe is incubated with purified tubulin or whole cells. researchgate.net

Photoactivation: The sample is exposed to UV light, triggering the probe to form a covalent bond with its binding target(s). researchgate.net

Tagging: A reporter tag, such as a fluorescent dye (e.g., TAMRA) or an affinity handle (e.g., biotin), is attached to the probe-protein adduct using highly efficient "click chemistry". researchgate.net

Analysis: The labeled proteins are separated (e.g., by SDS-PAGE), visualized, and identified using proteomics. researchgate.net

These photoactivatable probes are powerful tools that hold significant promise for confirming the direct engagement of triazolopyrimidines with tubulin, mapping the specific amino acids at the binding interfaces, and investigating the differential binding modes that lead to either microtubule stabilization or tubulin degradation. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name | Class/Type |

|---|---|

| Cevipabulin succinate (B1194679) | Triazolopyrimidine, Antimitotic agent |

| 3-amino-1,2,4-triazole | Synthetic precursor |

| 5,7-dichloro-6-(2,4,6-trifluorophenyl)- nih.govresearchgate.netacs.orgtriazolo[1,5-a]pyrimidine | Synthetic intermediate |

| Combretastatin A-4 | Tubulin inhibitor (reference compound) |

| TAMRA | Fluorescent dye |

Advanced Research Methodologies Employed in Cevipabulin Succinate Studies

Utilization of X-ray Crystallography for Tubulin-Cevipabulin Succinate (B1194679) Complex Determination

X-ray crystallography has been a pivotal technique in revealing the structural basis of cevipabulin's interaction with tubulin. researchgate.netbiorxiv.org This method allows for the determination of the three-dimensional structure of the cevipabulin-tubulin complex at an atomic level.

Crystallographic studies have surprisingly revealed that cevipabulin (B1684092) binds to two distinct sites on the tubulin heterodimer. researchgate.netbiorxiv.orgnih.gov One binding site is the well-characterized vinblastine (B1199706) site on β-tubulin. researchgate.netbiorxiv.orgnih.gov Unexpectedly, a second, novel binding site was identified on α-tubulin, termed "the seventh site". researchgate.netbiorxiv.org This dual-site binding is a unique characteristic of cevipabulin. nih.gov

The binding at the vinblastine site is thought to enhance longitudinal interactions between tubulin dimers. researchgate.netbiorxiv.org Conversely, the interaction at the novel seventh site on α-tubulin involves a region near the non-exchangeable GTP binding pocket. nih.govbiorxiv.org This interaction is believed to push the αT5 loop outwards, which in turn destabilizes the tubulin dimer. nih.govresearchgate.net The structural data obtained from X-ray crystallography provides a foundational understanding of how cevipabulin can exhibit properties of both microtubule-stabilizing and -destabilizing agents. researchgate.netnih.gov

Biochemical Assays for Direct Tubulin Binding and Polymerization Studies

A range of biochemical assays has been essential for characterizing the direct interaction of cevipabulin with tubulin and its effects on microtubule polymerization. These assays have provided functional data to complement the structural information from X-ray crystallography.

Competition binding assays have been widely used to determine the binding site of cevipabulin on tubulin. These experiments have shown that cevipabulin competes with radiolabeled vinblastine for binding to tubulin, confirming its interaction at the vinca (B1221190) alkaloid site. medchemexpress.com However, it does not compete with paclitaxel (B517696), a compound that binds to a different site on β-tubulin. nih.govbiorxiv.org

In vitro tubulin polymerization assays, which typically measure the turbidity of a tubulin solution over time, have yielded intriguing results. While its binding to the vinblastine site would suggest it inhibits tubulin polymerization, cevipabulin has been shown to enhance tubulin aggregation. This effect is more akin to taxane-site ligands. Further investigation has revealed that cevipabulin induces the formation of tubulin protofilament polymers, which then tangle into irregular aggregates, rather than promoting the formation of normal microtubules. researchgate.netnih.gov This abnormal polymerization is a result of its dual-site binding, which enhances longitudinal interactions while inhibiting the lateral interactions necessary for proper microtubule formation. researchgate.netnih.gov

| Assay Type | Key Finding | Reference |

|---|---|---|

| Competition Binding Assay ([3H]vinblastine) | Cevipabulin competes with vinblastine for binding to tubulin. | medchemexpress.com |

| Tubulin Polymerization Assay | Enhances tubulin aggregation and formation of irregular tubulin aggregates. | researchgate.net |

| In Vitro Motility Assay | Cevipabulin-stabilized microtubules are driven by kinesins at a higher velocity than paclitaxel-stabilized microtubules. | nih.gov |

Cell-Based Assays for Proliferation, Cytotoxicity, and Cellular Morphology

To understand the cellular consequences of cevipabulin's interaction with tubulin, a variety of cell-based assays have been conducted. These assays measure the compound's effect on cell growth, viability, and structure.

Cell proliferation and cytotoxicity assays, such as the MTS assay, have been used to determine the concentration of cevipabulin required to inhibit the growth of various cancer cell lines. ncats.io These studies have demonstrated that cevipabulin is a potent inhibitor of cell proliferation, with IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range for several human tumor cell lines. medchemexpress.com

The investigation of cellular morphology has revealed that cevipabulin induces significant changes in the microtubule network. nih.gov At lower concentrations, it causes perturbations in the mitotic spindle, leading to the formation of multinucleated cells in the G1 phase of the cell cycle. At higher concentrations, it leads to a strong block in the G2/M phase. The disruption of the microtubule cytoskeleton is a key aspect of its cytotoxic effects. nih.gov

| Cell Line | IC50 Value (nM) | Reference |

|---|---|---|

| SK-OV-3 (Ovarian) | 24 ± 8 | medchemexpress.com |

| MDA-MB-435 (Breast) | 21 ± 4 | medchemexpress.com |

| MDA-MB-468 (Breast) | 18 ± 6 | medchemexpress.com |

| LnCaP (Prostate) | 22 ± 7 | medchemexpress.com |

| HeLa (Cervical) | 40 | medchemexpress.com |

Immunoblotting Techniques for Analysis of Protein Levels and Degradation

Immunoblotting, also known as Western blotting, is a powerful technique used to detect and quantify specific proteins in a cell or tissue extract. longdom.org This method has been instrumental in revealing a unique aspect of cevipabulin's mechanism of action: the degradation of tubulin. nih.govbiorxiv.org

Studies using immunoblotting have shown that treatment of various cancer cell lines with cevipabulin leads to a dose- and time-dependent decrease in the protein levels of both α- and β-tubulin. nih.govbiorxiv.orgbiorxiv.org This effect has been observed in cell lines such as HeLa, Hct116, H460, and SU-DHL-6. nih.govbiorxiv.org Further experiments have demonstrated that this reduction in tubulin levels is not due to a decrease in gene expression, as quantitative PCR assays showed no change in α- and β-tubulin mRNA levels. nih.govbiorxiv.org The degradation of tubulin is a post-transcriptional event. nih.gov

To investigate the pathway responsible for this degradation, cells were co-treated with cevipabulin and a proteasome inhibitor, MG132. nih.gov Immunoblotting revealed that MG132 could completely block the cevipabulin-induced degradation of tubulin, indicating that the degradation occurs through the proteasome-dependent pathway. nih.gov This finding suggests that cevipabulin's binding to the novel seventh site on α-tubulin marks the tubulin dimer for destruction by the cell's protein disposal machinery. nih.govbiorxiv.org

Differential Scanning Fluorimetry (DSF) for Assessing Tubulin Stability

Differential scanning fluorimetry (DSF) is a technique used to measure the thermal stability of a protein by monitoring its unfolding as the temperature is increased. escholarship.org This method has been applied to study the effect of cevipabulin on the stability of the tubulin dimer.

In DSF experiments, the melting temperature (Tm) of tubulin is determined in the presence and absence of cevipabulin. biorxiv.org A lower Tm indicates that the compound destabilizes the protein, making it more prone to unfolding. biorxiv.org Studies have shown that a compound that binds to the seventh site on α-tubulin, similar to cevipabulin, leads to a decrease in the Tm of tubulin, suggesting that it reduces the protein's stability. biorxiv.org This finding is consistent with the hypothesis that binding at this site leads to tubulin destabilization and subsequent degradation. nih.govbiorxiv.org

Flow Cytometry for Comprehensive Cell Cycle Analysis

Flow cytometry is a sophisticated technique that allows for the analysis of multiple characteristics of individual cells within a heterogeneous population. In the context of cevipabulin research, it has been crucial for detailed analysis of the cell cycle. nih.gov

By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, flow cytometry can quantify the number of cells in each phase of the cell cycle (G1, S, and G2/M). nih.gov Studies using this technique have revealed that cevipabulin has a dose-dependent effect on the cell cycle. At lower concentrations (20-40 nM), it leads to an increase in the sub-G1 population, which is indicative of apoptosis or programmed cell death. At higher concentrations (above 50 nM), cevipabulin causes a significant accumulation of cells in the G2/M phase of the cell cycle, indicating a strong mitotic block. This G2/M arrest is a hallmark of agents that interfere with microtubule dynamics. nih.gov

Confocal Microscopy for Visualization of Microtubule Organization in Cells

Confocal microscopy is an advanced imaging technique that allows for the creation of high-resolution, three-dimensional images of cells and their internal structures. It has been an invaluable tool for visualizing the effects of cevipabulin on the microtubule network within cells.

Through immunofluorescence staining of tubulin, confocal microscopy has provided direct visual evidence of the dramatic changes in microtubule organization induced by cevipabulin. These studies have confirmed the formation of abnormal tubulin structures. nih.gov Instead of the fine, filamentous network of microtubules seen in untreated cells, cevipabulin-treated cells exhibit irregular tubulin aggregates. nih.govbiorxiv.org Furthermore, transmission electron microscopy has complemented these findings by revealing the formation of linear tubulin protofilaments that subsequently aggregate. nih.gov This visual data corroborates the findings from biochemical assays and provides a clear picture of how cevipabulin disrupts the cellular microtubule architecture. nih.gov

Implementation of In Vivo Animal Xenograft Models for Efficacy Evaluation

In vivo animal xenograft models are a cornerstone of preclinical cancer research, providing a critical platform to assess the antitumor efficacy of novel therapeutic agents in a living system. These models, which involve the transplantation of human tumor cells into immunocompromised animals, typically athymic nude mice, were extensively used to evaluate the therapeutic potential of Cevipabulin succinate. portico.orgmedchemexpress.com The findings from these studies have been instrumental in characterizing the compound's activity across a spectrum of cancer types and in establishing a rationale for its clinical development. portico.orgnih.gov

Detailed Research Findings

Research employing xenograft models has demonstrated that Cevipabulin possesses significant antitumor activity against a variety of human cancer cell lines. portico.orgresearchgate.net Studies have shown efficacy in models of glioblastoma, colon cancer, prostate cancer, and lung carcinoma, among others. portico.orgresearchgate.netacs.org

A key study utilized a human glioblastoma U-87 MG xenograft model in athymic mice to investigate the dose-dependent effects of Cevipabulin. portico.orgmedchemexpress.com In this model, orally administered Cevipabulin resulted in a significant, dose-dependent inhibition of tumor growth. portico.org Similarly, intravenous administration also produced substantial antitumor effects, with some dosing schedules leading to complete tumor growth inhibition. portico.orgmedchemexpress.com The average minimum effective dose (MED) was determined to be between 11-13 mg/kg across several xenograft models and dosing schedules, with an MED of approximately 2.5 mg/kg observed in the most sensitive models. portico.org

Table 1: Efficacy of Cevipabulin in Human U-87 MG Glioblastoma Xenograft Model

| Dose (mg/kg) | Route of Administration | Observed Efficacy | Source(s) |

|---|---|---|---|

| 10, 25, 50 | Oral | Significant inhibition of tumor growth | portico.org |

A particularly noteworthy finding from the in vivo studies is the efficacy of Cevipabulin in tumor models known to be resistant to other microtubule-targeting agents like paclitaxel and vincristine (B1662923). portico.orgnih.govresearchgate.net This suggests a mechanism of action that may overcome common drug resistance pathways, such as those mediated by P-glycoprotein (P-gp) overexpression. portico.orgresearchgate.net The compound's activity was confirmed in several chemoresistant xenograft models, including those derived from colon and breast cancers. portico.orgresearchgate.net

Table 2: Efficacy of Cevipabulin in Chemoresistant Xenograft Models

| Xenograft Model | Cancer Type | Known Resistance Profile | Cevipabulin Efficacy | Source(s) |

|---|---|---|---|---|

| HCT-15 | Colon | Resistant to Paclitaxel and Vincristine | Active / Effective | portico.orgresearchgate.net |

| DLD-1 | Colon | Resistant to Paclitaxel and Vincristine | Active / Effective | portico.orgresearchgate.net |

| KB-8-5 | Epidermoid Carcinoma | P-glycoprotein (P-gp) overexpression | Growth Inhibition | researchgate.net |

Collectively, the data from in vivo animal xenograft studies demonstrate that Cevipabulin exhibits potent, dose-dependent antitumor activity across a range of human cancer models. portico.org Its effectiveness in models resistant to standard-of-care taxanes and vinca alkaloids underscored its potential as a novel therapeutic agent for advanced solid tumors. nih.govresearchgate.net

Challenges and Future Directions in Cevipabulin Succinate Research

Reconciling Apparent Dual Mechanisms: Tubulin Polymerization Promotion Versus Degradation Induction

Cevipabulin (B1684092) presents a mechanistic puzzle that distinguishes it from classical microtubule-targeting agents. Initial studies revealed seemingly contradictory actions: while it competes for the vinblastine (B1199706) binding site on β-tubulin, a site typically associated with microtubule destabilizers, it was observed to promote tubulin polymerization, an effect characteristic of taxane-site stabilizers. ncats.ionih.govnih.gov This unusual behavior suggested a mixed-property profile. nih.gov Further research complicated the picture by demonstrating that cevipabulin also induces the degradation of tubulin heterodimers in a proteasome-dependent manner. biorxiv.orgresearchgate.netsmolecule.com

The key to understanding this duality lies in its unique binding characteristics. X-ray crystallography studies have revealed that cevipabulin is the first known agent to simultaneously occupy two distinct, spatially independent sites on the tubulin dimer. nih.govnih.gov

The Vinblastine Site (on β-tubulin): Binding at this inter-dimer interface enhances longitudinal interactions between tubulin dimers. nih.govbiorxiv.org However, unlike taxanes which stabilize lateral interactions to form stable microtubules, cevipabulin's action at this site leads to the formation of abnormal tubulin protofilaments that aggregate into irregular bundles. nih.govbiorxiv.orgresearchgate.net This abnormal polymerization accounts for the observed increase in turbidity in in-vitro assays, which was initially mistaken for paclitaxel-like microtubule stabilization. nih.govbiorxiv.org

A Novel "Seventh" Site (on α-tubulin): The second binding site, a newly discovered pocket on α-tubulin near the non-exchangeable GTP-binding region, is responsible for the tubulin degradation effect. nih.govbiorxiv.orgresearchgate.net Cevipabulin's interaction with this site pushes the αT5 loop outward, which in turn makes the structurally crucial, non-exchangeable GTP susceptible to exchange. nih.govbiorxiv.org This destabilizes the entire tubulin dimer, leading to its unfolding and subsequent degradation by the proteasome. biorxiv.orgresearchgate.net

| Binding Site | Location | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Vinblastine Site | β-tubulin (inter-dimer interface) | Induction of abnormal tubulin protofilament polymerization and aggregation | Enhances longitudinal interactions between tubulin dimers, leading to the formation of irregular aggregates rather than stable microtubules. | nih.govnih.govbiorxiv.orgresearchgate.net |

| The Seventh Site (Gatorbulin Site) | α-tubulin (near non-exchangeable GTP) | Induction of tubulin heterodimer degradation | Disrupts the non-exchangeable GTP binding pocket, leading to tubulin dimer destabilization and subsequent proteasome-dependent degradation. | nih.govbiorxiv.orgresearchgate.nettandfonline.com |

Prospects for Developing Novel Tubulin Degraders Based on Cevipabulin Succinate's Unique Mechanism

The discovery of cevipabulin's ability to induce tubulin degradation via a novel α-tubulin binding site has opened a new frontier in anticancer drug development. nih.govbiorxiv.orgresearchgate.net This mechanism offers a distinct advantage over traditional occupancy-driven inhibitors, as targeted protein degradation can, in theory, achieve a more profound and sustained biological effect. This has laid the foundation for the development of a new class of therapeutics: tubulin degraders. nih.govresearchgate.net

Biochemical studies using synthetic analogs of cevipabulin have been crucial in dissecting the structure-activity relationships of its dual functions. nih.gov For instance, researchers synthesized two key analogs:

Compound 1: An analog lacking the N-substituted side chain of cevipabulin. This compound retained the ability to induce tubulin degradation. nih.gov

Compound 2: An analog where the trifluoropropanyl group of compound 1 was replaced by an azabicyclo moiety. This compound did not induce tubulin degradation but still bound the vinblastine site and promoted polymerization. nih.gov

These experiments confirmed that the degradation function is separable from the polymerization-promoting function and is linked to specific structural features that engage the α-tubulin site. nih.gov The future of this research area lies in leveraging this knowledge to design molecules that selectively target this "seventh site." The goal is to create potent and specific tubulin degraders that lack the polymerization-promoting activity of the parent compound, potentially leading to a more targeted and less complex pharmacological profile. biorxiv.orgresearchgate.net

| Compound | Structural Modification | Tubulin Polymerization Promotion | Tubulin Degradation Induction | Reference |

|---|---|---|---|---|

| Cevipabulin | Parent Compound | Yes | Yes | nih.govbiorxiv.org |

| Compound 1 | Lacks N-substituted side chain | Not explicitly stated, but degradation is primary focus | Yes | nih.gov |

| Compound 2 | Trifluoropropanyl group replaced with azabicyclo | Yes | No | nih.gov |

Preclinical Strategies for Addressing and Overcoming Mechanisms of Drug Resistance

A major limitation of clinically used tubulin-binding agents is the development of drug resistance. nih.govnih.gov Key mechanisms include the overexpression of specific β-tubulin isotypes (e.g., βIII-tubulin) that alter microtubule dynamics or drug binding, and the increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove drugs from cancer cells. nih.govoaepublish.com

Cevipabulin has shown significant promise in overcoming these hurdles in preclinical models. nih.gov

Circumventing P-gp Efflux: Cevipabulin is a notably weak substrate for the P-gp transporter. In a preclinical study using a cell line with high P-gp expression, the concentration of cevipabulin required to inhibit cell growth (IC₅₀) increased by only 25-fold. In stark contrast, the IC₅₀ values for paclitaxel (B517696) and vincristine (B1662923) increased 806-fold and 925-fold, respectively. This suggests cevipabulin could remain effective in tumors that have developed resistance to taxanes and vinca (B1221190) alkaloids via P-gp overexpression. nih.gov

Targeting α-Tubulin: Most tubulin-targeting drugs and associated resistance mutations involve β-tubulin. nih.govresearchgate.net By possessing a unique degradation-inducing mechanism that relies on a novel binding site on α-tubulin, cevipabulin offers a strategy to bypass resistance mechanisms centered on the β-tubulin subunit. nih.govresearchgate.net

Future preclinical strategies to address resistance should focus on:

Combination Therapies: Investigating the synergy of cevipabulin with other anticancer agents, particularly in models of acquired resistance to standard-of-care chemotherapies.

Rational Design: Synthesizing derivatives that are even poorer substrates for P-gp and other ABC transporters to further enhance efficacy in resistant tumors.

Biomarker Development: Identifying biomarkers, such as the expression levels of specific tubulin isotypes or efflux pumps, to select patient populations most likely to benefit from cevipabulin-based therapies.

Exploration of this compound's Applicability Beyond Oncology in Preclinical Models (e.g., Microtubule Dynamics in Neurological Research)

While developed as an anticancer agent, the unique ability of cevipabulin to modulate microtubule stability and dynamics opens avenues for its investigation in other therapeutic areas, most notably in neurodegenerative research. researchgate.net Neuronal health is critically dependent on a stable yet dynamic microtubule network for processes like axonal transport. nih.gov In tauopathies such as Alzheimer's disease, microtubule stability is compromised, leading to neuronal dysfunction. researchgate.net Therefore, microtubule-stabilizing agents are being explored as a potential therapeutic strategy. nih.govresearchgate.net

Although cevipabulin itself is not brain-penetrant, related compounds from the same triazolopyrimidine class are, suggesting the scaffold is amenable to modification for central nervous system applications. nih.govresearchgate.netresearchgate.net Preclinical research has highlighted cevipabulin's distinct effects on microtubule properties that could be relevant for neurological applications. A 2019 study reported that cevipabulin-stabilized microtubules exhibit different mechanical properties compared to those stabilized by paclitaxel. nih.gov

| Parameter | Observation with Cevipabulin | Comparison with Paclitaxel | Potential Implication | Reference |

|---|---|---|---|---|

| Microtubule Flexibility | Cevipabulin-stabilized microtubules are more flexible. | More flexible than paclitaxel-stabilized microtubules. | May allow for more physiological microtubule function within the constrained environment of an axon. | nih.gov |

| Kinesin-driven Motility | Cevipabulin-stabilized microtubules are driven by kinesins. | Velocity is significantly higher than that of paclitaxel-stabilized microtubules. | Suggests a potential to restore or enhance axonal transport more effectively than other stabilizers. | nih.gov |

These findings suggest that cevipabulin and its future brain-penetrant analogs could modulate microtubule dynamics in a manner uniquely suited to treating neurological disorders. nih.gov Future preclinical work should focus on evaluating such analogs in animal models of tauopathy and other neurodegenerative diseases where microtubule dysfunction is a core pathological feature. researchgate.net

Rational Design and Synthesis of Next-Generation Tubulin-Targeting Agents Utilizing the Cevipabulin Succinate (B1194679) Scaffold

The this compound scaffold, characterized by its core triazolopyrimidine structure, serves as a rich platform for the rational design of next-generation tubulin-targeting agents. tandfonline.comresearchgate.netmdpi-res.com The detailed crystallographic data revealing its dual-site binding mode provides a structural blueprint for targeted chemical modifications. nih.govbiorxiv.org

Future design and synthesis efforts are likely to proceed along several strategic lines:

Developing Pure Tubulin Degraders: By focusing on modifications that enhance affinity and selectivity for the novel α-tubulin site while reducing or eliminating binding to the β-tubulin vinca site, chemists can aim to create "pure" tubulin degraders. nih.govresearchgate.net Such compounds could offer a cleaner pharmacological profile and a novel mechanism to combat cancers, including those resistant to traditional microtubule inhibitors. researchgate.net

Optimizing for Specific Tumor Types: Analogs can be designed to overcome specific resistance mechanisms. For example, by altering moieties recognized by efflux pumps, new agents could show enhanced activity in P-gp-overexpressing tumors.

Creating Brain-Penetrant Stabilizers: For neurological applications, the scaffold can be modified to improve properties essential for CNS drugs, such as lipophilicity, polarity, and lack of recognition by blood-brain barrier efflux pumps. nih.govresearchgate.net The goal would be to generate compounds that stabilize neuronal microtubules without causing the cytotoxicity associated with anticancer agents. researchgate.net

Fine-Tuning Polymerization Effects: For oncological use, the scaffold could be modified to fine-tune the abnormal polymerization effect. By creating analogs that induce different types of tubulin aggregates, it may be possible to generate agents with tailored antimitotic activities. nih.gov

The integration of computational modeling, such as molecular docking and QSAR analysis, with synthetic chemistry will be crucial in expediting the discovery of these next-generation agents, allowing for the prediction of binding affinity and biological activity before undertaking complex synthesis. tandfonline.com

Q & A

Basic Research Questions

Q. What are the primary molecular targets and mechanisms of action of Cevipabulin succinate in preclinical anticancer studies?

- Methodological Answer : Investigate mechanisms using in vitro binding assays (e.g., surface plasmon resonance) to quantify affinity for tubulin or other cytoskeletal targets. Validate via immunofluorescence to observe microtubule destabilization in cancer cell lines . Structural analysis (X-ray crystallography) can clarify interactions between the compound and β-tubulin subunits .

Q. How is this compound synthesized and characterized for research use?

- Methodological Answer : Follow multi-step organic synthesis protocols, including succinate salt formation for solubility optimization. Purity is assessed via HPLC (>98%) and NMR for structural confirmation. Stability studies under varying pH/temperature conditions ensure batch consistency .

Q. What in vitro and in vivo models are commonly used to assess the efficacy of this compound?

- Methodological Answer : Use human cancer cell lines (e.g., HeLa, MCF-7) for IC₅₀ determination via MTT assays. For in vivo studies, employ xenograft models (e.g., nude mice with HT-29 tumors) with endpoints like tumor volume reduction and histopathological analysis of mitotic arrest .

Advanced Research Questions

Q. How can contradictory pharmacokinetic (PK) data from different this compound studies be reconciled methodologically?

- Methodological Answer : Conduct meta-analyses to identify covariates (e.g., species-specific metabolism, formulation differences). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies variability. Validate findings via LC-MS/MS to quantify plasma concentrations across studies .

Q. What strategies optimize the design of combination therapies involving this compound to overcome drug resistance?

- Methodological Answer : Perform synergy screening (e.g., Chou-Talalay method) with taxanes or DNA-damaging agents. Use RNA-seq to identify resistance markers (e.g., ABC transporter upregulation). Test sequential vs. concurrent dosing in 3D tumor spheroid models .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound trials?

- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal Emax model) to quantify EC₅₀ values. Use Bayesian hierarchical models to account for inter-patient variability in Phase I/II trials. Sensitivity analyses should address outliers in tumor response data .

Data Contradiction Analysis

Key Considerations for Experimental Design

- Target Engagement : Incorporate pharmacodynamic biomarkers (e.g., circulating tumor DNA) to confirm mechanism in vivo .

- Reproducibility : Adhere to ARRIVE guidelines for preclinical studies; report negative data to mitigate publication bias .

- Ethical Compliance : Ensure PK/PD studies in animal models follow institutional IACUC protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.